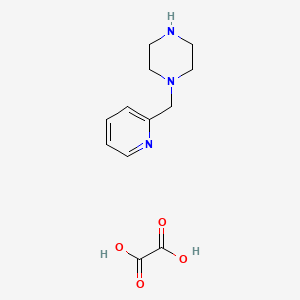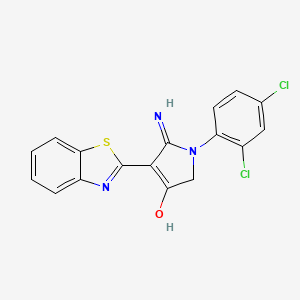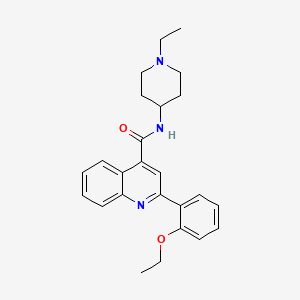
1-(2-pyridinylmethyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-pyridinylmethyl)piperazine oxalate, also known as PMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PMP is a piperazine derivative that has a pyridine ring attached to its nitrogen atom, making it a unique molecule with distinctive properties.
作用机制
The exact mechanism of action of 1-(2-pyridinylmethyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the α2-adrenergic receptor. 1-(2-pyridinylmethyl)piperazine oxalate has also been shown to inhibit the release of pro-inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects
1-(2-pyridinylmethyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, increasing serotonin levels, and decreasing anxiety. 1-(2-pyridinylmethyl)piperazine oxalate has also been shown to have a low toxicity profile, making it a relatively safe compound for use in laboratory experiments.
实验室实验的优点和局限性
The use of 1-(2-pyridinylmethyl)piperazine oxalate in laboratory experiments has several advantages, including its ease of synthesis, low toxicity profile, and well-defined mechanism of action. However, the use of 1-(2-pyridinylmethyl)piperazine oxalate also has some limitations, including its limited solubility in water and the need for specialized equipment for imaging studies.
未来方向
There are several future directions for the study of 1-(2-pyridinylmethyl)piperazine oxalate, including further exploration of its potential therapeutic applications, optimization of its synthesis method, and development of new imaging techniques for its use as a radioligand. Additionally, the study of 1-(2-pyridinylmethyl)piperazine oxalate could provide valuable insights into the mechanisms of pain and inflammation, as well as the role of serotonin in various physiological processes.
Conclusion
In conclusion, 1-(2-pyridinylmethyl)piperazine oxalate is a promising chemical compound with potential therapeutic applications in various fields of medicine. Its ease of synthesis, low toxicity profile, and well-defined mechanism of action make it an attractive compound for use in laboratory experiments. Further research on 1-(2-pyridinylmethyl)piperazine oxalate could lead to the development of new treatments for various diseases and disorders, as well as a better understanding of the mechanisms underlying pain and inflammation.
合成方法
The synthesis of 1-(2-pyridinylmethyl)piperazine oxalate involves the reaction between 1-(2-chloroethyl)piperazine and pyridine-2-carbaldehyde in the presence of a suitable solvent and a base. The resulting product is then purified by recrystallization to obtain the oxalate salt of 1-(2-pyridinylmethyl)piperazine oxalate. The synthesis of 1-(2-pyridinylmethyl)piperazine oxalate is a relatively simple process that can be carried out in a laboratory setting with ease.
科学研究应用
1-(2-pyridinylmethyl)piperazine oxalate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various diseases and disorders. 1-(2-pyridinylmethyl)piperazine oxalate has also been studied for its potential use as a radioligand for imaging studies, as it has a high affinity for certain receptors in the brain.
属性
IUPAC Name |
oxalic acid;1-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.C2H2O4/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;3-1(4)2(5)6/h1-4,11H,5-9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAQBMHHMBZUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=N2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 45595363 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-4-(3-propoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136593.png)
![3-tert-butyl-1-methyl-5-(4-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6136596.png)
![1-(cyclopropylcarbonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6136597.png)
![2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B6136605.png)

![3-(3-hydroxybutyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136642.png)
![2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6136646.png)

![2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136663.png)
![1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6136669.png)
![1-(3-methoxybenzyl)-N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136671.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine](/img/structure/B6136676.png)
![5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]](/img/structure/B6136684.png)